N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide
Description
N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide (CAS: 946496-52-2) is a sulfonamide derivative characterized by a phenyl ring substituted with a 2-aminopropan-2-yl group and a methanesulfonamide moiety. Its synthesis likely involves N-alkylation or nucleophilic substitution reactions, as seen in analogous compounds (e.g., ).
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,11)8-4-6-9(7-5-8)12-15(3,13)14/h4-7,12H,11H2,1-3H3 |
InChI Key |
QIKCKRHKZVRSQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)NS(=O)(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide typically involves the reaction of 4-(2-aminopropan-2-yl)aniline with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide and related sulfonamide derivatives:
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Comparisons:
Substituent Complexity and Biological Activity The target compound features a branched 2-aminopropan-2-yl group, which may enhance steric shielding compared to linear substituents like the 2-aminoethoxy group in Compound 25 . This structural difference could reduce metabolic oxidation and improve bioavailability. EU-93-94 incorporates a piperazine-dichlorophenyl moiety, enabling selective NMDA receptor inhibition. The target compound lacks this complexity, suggesting divergent therapeutic applications .
Heterocyclic vs. Aliphatic Substituents
- 3-desmethyl sulfentrazone (DMS) contains a triazole ring critical for herbicidal activity, whereas the target compound’s aliphatic substituent limits its utility in agrochemical contexts .
Peptide-like Modifications
- N-[4-(Isopropylglycyl)phenyl]methanesulfonamide HCl introduces a peptide bond , enhancing solubility via salt formation. The target compound’s free amine may offer different pharmacokinetic profiles .
Biological Activity
N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide, also known as a sulfonamide derivative, has garnered attention in recent research for its potential biological activities, particularly in the fields of oncology and antimicrobial applications. This article provides a detailed overview of the compound's biological activity, synthesizing findings from various studies to present a comprehensive understanding of its mechanisms and effects.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C10H16N2O2S
- CAS Number : 946496-52-2
This compound is characterized by a phenyl ring substituted with an isopropylamine group and a methanesulfonamide moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have explored the anticancer properties of various sulfonamide derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.
In Vitro Studies
-
Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
- A2780 (ovarian cancer)
-
Findings :
- The compound exhibited significant antiproliferative activity with IC50 values ranging from 0.5 to 3.58 μM against various cancer cell lines, indicating its potential as an anticancer agent .
- Structure–activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance biological activity, with specific substitutions leading to improved potency .
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity.
Research Findings
- Microbial Strains Tested :
- Various Gram-positive and Gram-negative bacteria.
- Results :
- The compound demonstrated effective antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent against bacterial infections .
- Comparative studies with other sulfonamides revealed that this compound possesses a favorable profile in terms of efficacy and safety .
Case Study 1: Anticancer Efficacy
A study conducted on the MDA-MB-231 cell line assessed the effects of this compound in combination with standard chemotherapeutics. The results indicated enhanced cytotoxicity when used in synergy with other agents, suggesting potential for combination therapy in breast cancer treatment .
Case Study 2: Antimicrobial Application
In clinical settings, the compound was tested against multi-drug resistant strains of bacteria. It showed significant effectiveness, prompting further investigation into its use as an alternative treatment option for resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
